H-Ala-Phe-Gly-OH

Description

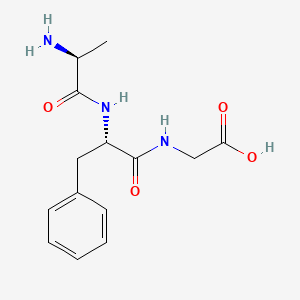

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBKYZYFEXXUAK-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of H Ala Phe Gly Oh

Solution-Phase Peptide Synthesis Approaches for H-Ala-Phe-Gly-OH

Before the dominance of SPPS, peptides were synthesized entirely in solution. wikipedia.orgnih.gov Solution-phase peptide synthesis (SPPS) remains useful for large-scale industrial production. wikipedia.org The synthesis of this compound in solution involves a stepwise or fragment condensation approach.

In a stepwise approach, protected amino acids are coupled one by one. For example:

Boc-Phe-OH and H-Gly-OMe are coupled using DCC to form the dipeptide Boc-Phe-Gly-OMe.

The Boc group is removed from the dipeptide with TFA.

The resulting H-Phe-Gly-OMe is then coupled with Boc-Ala-OH.

Finally, all protecting groups (Boc and the methyl ester) are removed through acid treatment and saponification to yield the final this compound tripeptide. study.comlibretexts.org

A key challenge in solution-phase synthesis is the purification required after each step to remove excess reagents and byproducts, which is typically done by extraction or crystallization. libretexts.orgnih.gov

Chemoenzymatic Synthesis Routes Incorporating Ala-Phe-Gly Motifs

Chemoenzymatic synthesis utilizes enzymes as catalysts for peptide bond formation, offering high stereoselectivity under mild, aqueous conditions. nih.govacsgcipr.org Proteases, which naturally hydrolyze peptide bonds, can be used to drive the reverse reaction (synthesis) under specific, non-hydrolytic conditions. nih.govnih.gov

For a tripeptide like this compound, an enzyme such as thermolysin could be employed. rsc.orgresearchgate.net Thermolysin is known to catalyze peptide bond formation with a broad specificity for hydrophobic amino acids like phenylalanine at the P1' position. rsc.org A possible chemoenzymatic strategy could involve:

The enzymatic coupling of an N-protected alanine (B10760859) ester (e.g., Z-Ala-OMe) with phenylalanine to form Z-Ala-Phe-OH.

This dipeptide could then be chemically coupled to a glycine (B1666218) derivative.

Alternatively, a hybrid approach combining solid-phase and enzymatic methods can be used. For instance, an amino acid can be immobilized on a resin, and a protease can be used to catalyze the coupling of a second, soluble amino acid in an aqueous medium. rsc.orgresearchgate.net This method leverages the specificity of the enzyme while retaining the purification advantages of a solid support. rsc.org

Purification and Isolation Techniques for Synthetic this compound

After synthesis and cleavage from the resin, the crude peptide product contains the target molecule along with various impurities such as deletion sequences (e.g., Ala-Gly) or truncated peptides. bachem.com Therefore, a robust purification step is essential.

The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.org

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a non-polar stationary phase (typically C18-modified silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used for elution. bachem.com

Process: More polar impurities elute first, while the more hydrophobic target peptide and other non-polar impurities are retained longer. bachem.com Fractions are collected and analyzed for purity, and those containing the pure this compound are pooled and lyophilized (freeze-dried) to obtain a stable, fluffy white powder.

Other purification techniques include:

Flash Chromatography: A faster, lower-resolution alternative to HPLC, often used for pre-purification of very crude samples. biotage.com

Solid-Phase Extraction (SPE): Can be used for desalting or simple cleanup of peptide samples, working on similar principles to RP-HPLC but in a cartridge format. nih.gov

Ion-Exchange Chromatography: Separates peptides based on their net charge, which can be useful if impurities have a different charge profile from the target peptide.

For this compound, standard RP-HPLC is highly effective and would be the method of choice to achieve high purity. bachem.com

Advanced Chromatographic Separation Methods (e.g., Reverse-Phase HPLC, Gel-Filtration)

The purification of this compound from a crude synthetic mixture is critical to ensure the removal of byproducts such as truncated or deletion sequences. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, with Reverse-Phase HPLC (RP-HPLC) being the most common and effective technique for peptides. hplc.eunih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. nih.gov The stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically modified with alkyl chains (e.g., C18 or C8), while the mobile phase is polar. In the context of this compound, the phenylalanine residue provides significant hydrophobicity, allowing for strong interaction with the stationary phase.

Elution is achieved by gradually increasing the concentration of an organic solvent, most commonly acetonitrile, in the aqueous mobile phase. hplc.eu This decreases the polarity of the mobile phase, causing the hydrophobic peptide to dissociate from the stationary phase and elute from the column. A shallow gradient, where the organic solvent concentration is increased slowly, generally provides better separation of closely related impurities. peptide.com

| Parameter | Typical Condition for this compound Purification | Rationale |

| Stationary Phase | C18 (octadecylsilane) wide-pore silica | The C18 phase offers high hydrophobicity, suitable for retaining the phenylalanine-containing peptide. Wide pores prevent size exclusion of the peptide. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous phase ensures the peptide remains protonated. TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eupeptide.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a volatile organic solvent with low viscosity and UV transparency, making it ideal for eluting the peptide and subsequent sample recovery. hplc.eu |

| Elution Method | Gradient Elution | A gradual increase in Mobile Phase B concentration allows for the separation of this compound from more or less hydrophobic impurities. peptide.com |

| Detection | UV Absorbance at 220 nm | The peptide bonds absorb strongly at this wavelength, allowing for sensitive detection as the peptide elutes. peptide.com |

Gel-Filtration Chromatography

Also known as size-exclusion chromatography (SEC), this technique separates molecules based on their hydrodynamic volume, or size. nih.gov The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules, like this compound, can enter the pores, increasing their path length and causing them to elute later. thermofisher.com

While RP-HPLC is the primary method for high-resolution purification, gel-filtration is highly effective for applications such as:

Desalting: Removing small molecules like salts or residual TFA from the purified peptide solution. bio-rad.com

Buffer Exchange: Transferring the peptide into a different buffer system suitable for subsequent experiments. thermofisher.combio-rad.com

Initial Cleanup: As a preliminary step before RP-HPLC to remove significantly larger or smaller impurities.

Because separation is based on size, the choice of eluent is flexible, though an ionic strength of at least 0.1 M is often used to minimize electrostatic interactions between the peptide and the matrix. nih.govnih.gov

Impact of Counterions (e.g., Trifluoroacetic Acid salts) on Purity and Experimental Outcomes

Trifluoroacetic acid (TFA) is extensively used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as a mobile phase additive in RP-HPLC. genscript.comacs.org Consequently, peptides are typically isolated as TFA salts, where the negatively charged trifluoroacetate anion forms an ion pair with positively charged groups on the peptide, such as the N-terminal amine. acs.orggenscript.com

While essential for synthesis and purification, residual TFA can significantly impact experimental outcomes:

Biological Assays: TFA has been shown to interfere with cellular assays, sometimes inhibiting cell proliferation or acting as an allosteric modulator of receptors. genscript.comgenscript.com This can lead to experimental variability or false results. genscript.com

Structural Studies: TFA has a strong infrared absorbance band that can overlap with the amide I band of peptides, complicating secondary structure determination by IR spectroscopy. genscript.com It can also alter the pH of solutions, which may affect peptide conformation. genscript.com

Quantification: The presence of the TFA counterion adds to the mass of the lyophilized peptide powder. Failing to account for this non-peptidic mass leads to an overestimation of the peptide concentration when preparing solutions by weight.

To mitigate these issues, TFA can be removed or exchanged for a more biologically compatible counterion, such as acetate or hydrochloride (HCl), through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution. peptide.comgenscript.com

Controlled Chemical Modification and Derivatization of this compound

Chemical modification of this compound allows for the creation of derivatives with altered properties, providing tools for diverse research applications.

Terminal Functionalization Strategies (e.g., N-acetylation, C-amidation)

Modifying the N- and C-termini of the peptide can dramatically alter its chemical properties and biological stability.

N-acetylation: This modification involves the addition of an acetyl group (-COCH₃) to the N-terminal α-amino group of Alanine, forming Ac-Ala-Phe-Gly-OH. bachem.comwikipedia.org This transformation neutralizes the positive charge at the N-terminus and is often performed to:

Increase Proteolytic Stability: Capping the N-terminus can protect the peptide from degradation by aminopeptidases. nih.gov

Mimic Natural Proteins: A large percentage of eukaryotic proteins are naturally N-terminally acetylated, so this modification can make a synthetic peptide more representative of a native protein sequence. wikipedia.org

C-amidation: This involves replacing the C-terminal carboxylic acid (-COOH) of Glycine with an amide group (-CONH₂), yielding H-Ala-Phe-Gly-NH₂. bachem.com C-terminal amidation is a common post-translational modification found in many peptide hormones and is crucial for their biological activity. digitellinc.com This modification:

Enhances Biological Activity: The amide group can be critical for receptor binding and can increase the potency of bioactive peptides. digitellinc.com

Improves Stability: Neutralizing the negative charge of the carboxylate can alter the peptide's interaction with enzymes and increase its resistance to carboxypeptidases.

| Modification | Structure | Key Effect |

| N-Acetylation | Ac-NH-Ala-Phe-Gly-COOH | Neutralizes N-terminal charge; increases stability against aminopeptidases. bachem.comnih.gov |

| C-Amidation | H₂N-Ala-Phe-Gly-CO-NH₂ | Neutralizes C-terminal charge; often crucial for biological activity and stability. bachem.comdigitellinc.com |

Site-Specific Amino Acid Substitution and Isotopic Labeling

Amino Acid Substitution: One or more amino acids in the this compound sequence can be replaced with other natural or unnatural amino acids. This is a fundamental strategy in structure-activity relationship (SAR) studies. For example, substituting Phenylalanine with Tyrosine would introduce a hydroxyl group that could be a site for phosphorylation, a key post-translational modification.

Isotopic Labeling: This technique involves synthesizing the peptide using amino acids that contain heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). cpcscientific.comnih.govjpt.com The resulting peptide is chemically identical to its unlabeled counterpart but has a greater mass. cpcscientific.com Stable isotope-labeled peptides (SIL peptides) are invaluable tools in proteomics and structural biology. cpcscientific.com

Applications of isotopically labeled this compound include:

Quantitative Mass Spectrometry: A known quantity of the heavy-labeled peptide can be added to a complex biological sample as an internal standard for the accurate quantification of the endogenous, unlabeled peptide. cpcscientific.complos.org

NMR Spectroscopy: Incorporating ¹³C and ¹⁵N enhances NMR signals, allowing for detailed structural characterization of the peptide and its interactions with other molecules. jpt.comamericanpeptidesociety.org

| Isotope | Location in this compound | Application |

| ¹³C | Incorporated into the backbone or side chain of Ala, Phe, or Gly | Mass Spectrometry, NMR Spectroscopy cpcscientific.comamericanpeptidesociety.org |

| ¹⁵N | Incorporated into the amide backbone of Ala, Phe, or Gly | Mass Spectrometry, NMR Spectroscopy cpcscientific.comamericanpeptidesociety.org |

| ²H (D) | Substituted for hydrogen atoms on non-exchangeable C-H bonds | Mass Spectrometry (provides a smaller mass shift) cpcscientific.com |

Oxidation and Reduction Reactions of this compound Constituents

The side chains of the constituent amino acids in this compound exhibit different susceptibilities to oxidation and reduction. The aliphatic side chain of Alanine and the hydrogen of Glycine are generally chemically inert under mild conditions.

The primary site of redox activity is the phenyl ring of the Phenylalanine residue. researchgate.net

Oxidation: Phenylalanine can be oxidized by reactive oxygen species, such as hydroxyl radicals (•OH). This reaction typically involves the addition of a hydroxyl group to the aromatic ring, producing isomers of Tyrosine (ortho-, meta-, and para-Tyrosine). nih.gov The peptidic environment can influence the reactivity of the Phenylalanine side chain towards oxidation. nih.gov Some amino acid residues, including Cysteine, Methionine, Tryptophan, Histidine, and Tyrosine, are particularly prone to oxidation during peptide synthesis and handling. researchgate.net

Reduction: The phenyl ring of Phenylalanine is highly stable and resistant to reduction under typical biochemical conditions. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could reduce the aromatic ring to a cyclohexyl ring, forming cyclohexylalanine, but this is not a common or facile reaction.

The potential for oxidation of the Phenylalanine residue is an important consideration during the handling and storage of this compound, as it can lead to impurities that may be difficult to separate and could have different biological properties.

Advanced Structural Elucidation and Conformational Analysis of H Ala Phe Gly Oh

Conformational Landscape and Dynamic Behavior of H-Ala-Phe-Gly-OH

The conformational landscape and dynamic behavior of the tripeptide this compound are critical for understanding its molecular interactions and potential functions. This section details the structural features that govern its three-dimensional form and stability in various environments.

Analysis of Intramolecular Hydrogen Bonding Networks and Backbone Foldingacs.org

Data Table 1: Key Intramolecular Hydrogen Bonds in this compound

| Hydrogen Bond Donor (N-H) | Hydrogen Bond Acceptor (C=O) | Residue of Donor | Residue of Acceptor | Indicative Distance (Å) | Indicative Angle (°) | Stabilized Conformation |

| N-H_Ala | C=O_Gly | Alanine (B10760859) | Glycine (B1666218) | ~2.8 - 3.0 | ~150-170 | β-turn-like |

| N-H_Phe | C=O_Ala | Phenylalanine | Alanine | ~2.7 - 2.9 | ~160-175 | Extended/Turn |

Note: Distances and angles are indicative and can vary based on simulation conditions and experimental methods. acs.org

Investigation of Intermolecular Stacking Interactions involving Aromatic Residuesnih.govnih.gov

The presence of the phenylalanine residue in this compound introduces significant potential for intermolecular interactions due to its aromatic phenyl side chain. Investigations using X-ray crystallography and computational modeling reveal that the phenyl ring readily participates in π-π stacking interactions with adjacent aromatic rings, contributing to ordered molecular arrangements in the solid state nih.govnih.gov. These stacking interactions, along with hydrophobic effects, where nonpolar phenyl groups associate to minimize contact with polar environments, are crucial for the self-assembly behavior of the tripeptide nih.govnih.gov. Such interactions play a fundamental role in determining the peptide's aggregation properties and the formation of supramolecular structures.

Data Table 2: Types of Intermolecular Interactions Involving the Phenylalanine Residue

| Interaction Type | Description | Contributing Residue | Influence on Structure/Behavior |

| π-π Stacking | Attractive forces between the delocalized π-electron systems of aromatic rings. | Phenylalanine | Crystal packing, molecular self-assembly, ordered aggregation. |

| Hydrophobic Effect | Tendency of nonpolar groups to associate in aqueous environments, minimizing exposure to polar solvent. | Phenylalanine | Aggregation, micelle formation, protein folding (in larger peptides). |

| Van der Waals Forces | Weak, short-range attractive or repulsive forces between molecules, including those involving aromatic rings. | Phenylalanine | Overall molecular packing and stability. |

Note: These interactions are context-dependent and can occur simultaneously. nih.govnih.gov

Influence of Amino Acid Sequence and Stereochemistry on Conformational Preferencesacs.orgresearchgate.net

The specific order of amino acids in a peptide sequence and their stereochemical configuration (L- or D-amino acids) profoundly impact the resulting conformational landscape. In this compound, the L-configuration of alanine and phenylalanine residues imposes specific steric constraints and electronic distributions that dictate preferred backbone conformations and hydrogen bonding patterns acs.org. Comparative studies highlight that altering stereochemistry, such as replacing L-phenylalanine with D-phenylalanine, can significantly shift conformational preferences due to changes in steric bulk and chiral environment, potentially altering hydrogen bond geometry and strength acs.orgresearchgate.net. Similarly, changing the amino acid sequence, for instance, from this compound to H-Phe-Ala-Gly-OH, repositions side chains and modifies the connectivity of potential intramolecular hydrogen bonds, leading to distinct stable conformers or a broader distribution of accessible conformations acs.orgresearchgate.net.

Data Table 3: Comparative Conformational Influence of Sequence and Stereochemistry

| Peptide Sequence/Stereochemistry | Key Conformational Features | Primary Influencing Factor |

| This compound (L-L) | Favors β-turn-like structures via N-H_Ala to C=O_Gly H-bond; Phenylalanine side chain available for stacking. | Sequence order, L-chirality |

| H-Phe-Ala-Gly-OH (L-L) | Different H-bonding patterns (e.g., N-H_Phe to C=O_Ala); Phenylalanine side chain placement affects interactions. | Sequence order, L-chirality |

| H-Ala-D-Phe-Gly-OH (L-D) | Altered steric hindrance and chiral environment around Phe-Gly bond; potentially weaker or geometrically different H-bonds compared to L-Phe analog. | Stereochemistry (D-Phe) |

| This compound (D-L) | Altered steric hindrance and chiral environment around Ala-Phe bond; potentially different H-bonds compared to L-Ala analog. | Stereochemistry (D-Ala) |

Note: Data is illustrative, based on general principles of peptide conformational analysis. acs.orgresearchgate.net

Compound List:

this compound

Molecular Interactions and Biochemical Activity Mechanisms of H Ala Phe Gly Oh

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

The primary focus of research involving peptides like H-Ala-Phe-Gly-OH often lies in their interactions with enzymes, particularly proteases. The sequence and physicochemical properties of the peptide dictate its recognition and processing by enzymatic machinery.

Protease Substrate Specificity and Hydrolytic Kinetics

Peptides containing aromatic residues, such as phenylalanine, and flexible segments are frequently utilized in studies to elucidate protease substrate specificity. The sequence within this compound, specifically the -Phe-Gly- moiety, is indicative of potential cleavage sites for certain proteases. For instance, enzymes that hydrolyze bonds adjacent to hydrophobic residues, such as cathepsin B, might recognize and process this tripeptide. vulcanchem.com Understanding how enzymes like carboxypeptidases, plasmin, or trypsin-like enzymes interact with such sequences is critical for developing targeted therapeutic agents, including enzyme-activated prodrugs or diagnostic tools. The specific kinetic parameters (e.g., Km, Vmax, kcat) governing the hydrolysis of this compound by these enzymes would provide quantitative insights into their substrate preferences. vulcanchem.com

Elucidation of Enzyme Catalytic Mechanisms with this compound or its Fragments

The use of this compound or its constituent fragments can aid in understanding the intricate catalytic mechanisms employed by proteases. By studying the hydrolysis of this specific tripeptide, researchers can gain insights into the transition states, active site interactions, and the role of specific amino acid residues in the catalytic process. For example, the aromatic nature of phenylalanine might engage in pi-pi stacking interactions within the enzyme's active site, while the peptide bond itself is the target of nucleophilic attack. vulcanchem.com Studies employing modified versions of this compound, such as isotopically labeled variants or peptides with altered side chains, could further illuminate these catalytic pathways.

Design and Biochemical Evaluation of this compound Derived Substrate Mimetics

The structural features of this compound can serve as a template for the design of substrate mimetics, which are compounds that mimic the natural substrate but may possess enhanced properties, such as increased stability or inhibitory potential. By modifying the peptide backbone, side chains, or incorporating non-peptide elements, researchers can create peptidomimetics that act as potent enzyme inhibitors. vulcanchem.comelov.dk The biochemical evaluation of these derived mimetics would involve assessing their binding affinity, inhibitory constants (e.g., Ki, IC50), and selectivity against target proteases. elov.dk Strategies to enhance the metabolic stability of this compound, such as incorporating D-amino acids or cyclization, could also lead to the development of more robust substrate mimetics. vulcanchem.com

Receptor Binding and Ligand-Target Recognition Studies

While the primary focus in the provided snippets is on enzymatic interactions, peptides can also function as ligands for various cell surface or intracellular receptors. The molecular mechanisms underlying such recognition involve specific binding interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, between the peptide and its target receptor. The aromatic side chain of phenylalanine in this compound, for instance, could participate in hydrophobic or pi-pi interactions within a receptor's binding pocket. vulcanchem.com Detailed studies would be required to identify specific receptors that recognize this compound and to characterize the molecular basis of this interaction, including binding kinetics and affinity.

Investigation of Protein-Protein Interactions Modulated by H-Ala-Gly-OH

Peptides can also play roles in modulating protein-protein interactions (PPIs), which are fundamental to cellular signaling and function. This compound could potentially disrupt or stabilize specific PPIs by binding to one of the interacting partners or by influencing the conformation of the interface. vulcanchem.com Investigating such modulatory effects would involve biochemical assays designed to detect changes in protein complex formation in the presence of the tripeptide. Understanding these mechanisms is crucial for deciphering signaling cascades and identifying potential therapeutic targets.

Modulation of Key Biochemical Pathways

The influence of this compound and its analogs extends to the modulation of broader biochemical pathways. For example, peptides that are substrates for enzymes involved in fibrinolysis, such as plasmin, could indirectly affect blood clot formation and dissolution. vulcanchem.com Similarly, if this compound interacts with components of the protein synthesis machinery or regulatory proteins, it could influence gene expression and protein homeostasis. vulcanchem.com Future research could explore conjugating this compound to other molecules, such as nanoparticles or antibody-drug conjugates, for targeted drug delivery and activation, potentially influencing pathway activity at specific sites. vulcanchem.com

Table 1: Key Chemical Identifiers for this compound

| Property | Value |

| CAS Registry Number | 20807-28-7 |

| IUPAC Name | L-alanyl-L-phenylalanyl-glycine |

| Molecular Formula | C₁₄H₁₉N₃O₄ |

| Molecular Weight | 293.32 g/mol |

| Sequence | Ala-Phe-Gly (AFG) |

| N-terminus | Free amine (H-) |

| C-terminus | Free carboxylic acid (-OH) |

Table 2: Predicted Physicochemical Parameters for this compound

| Parameter | Value |

| Melting Point | 240–250°C (decomposes) |

| Boiling Point (predicted) | 581.8°C |

| Density (predicted) | 1.266 g/cm³ |

| pKa (predicted) | 3.31 |

| Aqueous Solubility | Moderate |

Compound List:

this compound

Computational Studies and Theoretical Modeling of H Ala Phe Gly Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For H-Ala-Phe-Gly-OH, MD simulations provide a detailed picture of its conformational landscape and dynamic behavior in various environments, most commonly in explicit water to mimic physiological conditions.

The simulation process involves calculating the forces between atoms using a force field and integrating Newton's laws of motion to generate trajectories that describe how the peptide's atomic positions change. By analyzing these trajectories, researchers can explore the different shapes (conformations) the peptide can adopt, the stability of these conformations, and the transitions between them. For instance, a study on the tripeptide NCW in a membrane environment used 400 ns MD simulations to analyze its structural variations and dynamic behavior during absorption frontiersin.org. Such simulations on this compound would reveal its flexibility, intramolecular hydrogen bonding patterns, and solvent interactions. Key parameters analyzed include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the peptide frontiersin.orgsemanticscholar.org. Understanding these dynamics is fundamental to comprehending how the peptide interacts with biological targets. proquest.com

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS, OPLS | Defines the potential energy and forces between atoms. nih.govnih.gov |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment explicitly. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant biological motions. frontiersin.org |

| Time Step | 1-2 femtoseconds (fs) | The interval for integrating equations of motion. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains constant pressure and temperature to mimic lab conditions. semanticscholar.org |

| Temperature | 300 K | Simulates physiological temperature. semanticscholar.org |

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules with high accuracy. For this compound, methods like Density Functional Theory (DFT) can be used to compute a wide range of properties that are not accessible through classical MD simulations.

These calculations provide detailed information on electron distribution, molecular orbital energies, and the nature of chemical bonds. A primary application of QM calculations for peptides is the prediction of spectroscopic properties. For example, QM can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com This allows for a direct comparison with experimental data and aids in the interpretation of complex spectra by assigning specific vibrational modes to different parts of the peptide, such as the amide I band which is sensitive to secondary structure. mdpi.com Furthermore, QM methods are essential for calculating properties like dipole moments and polarizabilities, which govern the peptide's interaction with electric fields and its non-covalent interactions. nih.gov

| Property | Significance | Relevant QM Method |

|---|---|---|

| Optimized Geometry | Provides the lowest energy 3D structure of the molecule. | DFT, Ab initio |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural characterization. mdpi.com | DFT |

| Electronic Charge Distribution | Reveals partial charges on atoms, crucial for electrostatic interactions. | Mulliken population analysis, NBO |

| Molecular Orbitals (HOMO/LUMO) | Indicates regions of chemical reactivity. | DFT, Hartree-Fock |

| Dipole Moment | Quantifies the overall polarity of the peptide. nih.gov | DFT |

Molecular Docking Studies for Ligand-Target and Enzyme-Substrate Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition.

In a typical docking study involving this compound, the 3D structure of the peptide and a target protein are used as inputs. A docking algorithm then samples a large number of possible binding poses of the peptide in the active site of the protein. These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify the most likely binding mode and the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. For example, docking could be used to investigate how this compound might inhibit an enzyme like membrane alanyl aminopeptidase by predicting its binding within the enzyme's active site. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol); more negative is stronger. | -7.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the peptide in the active site. | Phenylalanine side chain occupies a hydrophobic pocket. |

| Hydrogen Bonds | Key electrostatic interactions stabilizing the complex. | Peptide backbone forms H-bonds with Asp78 and Gly102 of the protein. |

| Hydrophobic Interactions | Interactions involving nonpolar groups. | Alanine (B10760859) side chain interacts with Leu34 and Val56. |

| Interacting Residues | List of amino acid residues in the protein's active site that contact the peptide. | Asp78, Gly102, Leu34, Val56, Tyr88 |

Development and Refinement of Force Fields for Accurate Peptide Modeling

The accuracy of MD simulations is critically dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, such as the atoms in a peptide and the surrounding solvent. wikipedia.org For peptides, force fields must accurately model bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions (van der Waals and electrostatic forces).

Significant research is dedicated to developing and refining force fields specifically for proteins and peptides. nih.gov This process often involves parameterization against high-level QM calculations and experimental data, such as NMR results for model peptides. nih.govnih.gov Force fields like AMBER, CHARMM, GROMOS, and OPLS-AA are commonly used for peptide simulations. nih.govpentelutelabmit.com The choice of force field can significantly impact the resulting conformational ensemble of a peptide like this compound. nih.govpentelutelabmit.com Recent developments include polarizable force fields, which explicitly account for the electronic polarization effects, offering a more physically accurate description of intermolecular interactions at a higher computational cost. nih.gov

Prediction and Validation of Structure-Activity Relationships using Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. uptc.edu.co For peptides like this compound, QSAR can be used to predict activities such as antimicrobial potential, receptor binding affinity, or enzyme inhibition.

The development of a QSAR model involves several steps. First, a set of peptides with known activities is collected. Next, a variety of molecular descriptors are calculated for each peptide. These descriptors quantify various physicochemical properties, such as hydrophobicity, molecular weight, charge, and 3D shape parameters. Finally, a mathematical model is built using statistical or machine learning methods (e.g., Random Forest, Support Vector Machines) to find a correlation between the descriptors and the observed activity. mdpi.com This model can then be used to predict the activity of new or untested peptides like this compound. Such predictive models accelerate the discovery process by allowing for the virtual screening of large numbers of candidate peptides, prioritizing the most promising ones for experimental synthesis and testing. mdpi.comnih.gov

| Descriptor Class | Example Descriptors | Relevance to Activity |

|---|---|---|

| Physicochemical | Molecular Weight, Net Charge, pI | Relates to overall size and electrostatic properties. nih.gov |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |

| Hydrophobicity | Hydrophobic Moment, Gravy Score | Crucial for membrane interaction and protein binding. mdpi.com |

| 3D / Steric | Solvent Accessible Surface Area (SASA), Molecular Volume | Relates to the peptide's size, shape, and interaction with solvent. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic character and reactivity of the peptide. |

Self Assembly Phenomena and Supramolecular Architectures Involving H Ala Phe Gly Oh

Principles and Driving Forces of Peptide Self-Assembly

The self-assembly of peptides is a complex process driven by the collective effect of several weak, non-covalent interactions. The final supramolecular structure represents a thermodynamic minimum, achieved through a cooperative process of molecular recognition and association. For H-Ala-Phe-Gly-OH, the primary driving forces are a combination of hydrophobic effects, π-stacking, hydrogen bonding, and electrostatic interactions.

Hydrophobic interactions are a significant driving force in the self-assembly of amphiphilic peptides in aqueous environments. The phenylalanine residue in this compound, with its bulky, nonpolar benzyl side chain, plays a crucial role in this process. In an aqueous solution, the hydrophobic phenyl rings tend to minimize their contact with water molecules, leading to their aggregation and the formation of a hydrophobic core. This sequestration of nonpolar groups from water is entropically favorable and is a primary driver for the initial association of the peptide monomers.

The aromatic nature of the phenylalanine side chain also facilitates π-stacking interactions. These interactions occur between the electron-rich π-orbitals of adjacent phenyl rings, contributing to the stability and order of the self-assembled structures. The geometry of π-stacking can vary, including face-to-face and edge-to-face arrangements, and significantly influences the packing of the peptide backbones. Studies on phenylalanine-containing peptides have demonstrated that π-stacking is a key factor in the formation of various nanostructures, including nanotubes and nanofibers mdpi.comnih.gov. The presence of the flexible glycine (B1666218) and the smaller alanine (B10760859) residue allows the peptide backbone to adopt conformations that optimize these aromatic interactions.

Hydrogen bonding is fundamental to the formation of secondary structures in peptides, which in turn direct their hierarchical self-assembly. In this compound, the amide groups of the peptide backbone can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form intermolecular hydrogen bonds, leading to the formation of extended networks, such as β-sheets nih.gov. The formation of these hydrogen-bonded structures provides significant enthalpic stabilization to the supramolecular assembly researchgate.net. The glycine residue, with its lack of a side chain, imparts conformational flexibility, allowing the peptide backbone to adopt the necessary geometry for efficient hydrogen bonding.

Formation of Defined Ordered Nanostructures

The interplay of the driving forces described above can lead to the formation of a variety of well-defined, ordered nanostructures from this compound. The specific morphology is highly dependent on the experimental conditions, such as peptide concentration, solvent, pH, and temperature.

Commonly observed nanostructures for short, self-assembling peptides include:

Nanofibers: These are one-dimensional structures with high aspect ratios, often formed through the hierarchical assembly of β-sheet tapes.

Nanotubes: Hollow cylindrical structures that can be formed by the curling of peptide sheets or the stacking of cyclic peptide assemblies. The hydrophobic phenyl rings of this compound can line the interior or exterior of such tubes.

Hydrogels: Three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water researchgate.netnih.govnih.govnih.govdrexel.edumdpi.com. The formation of a hydrogel indicates extensive and interconnected self-assembly.

Vesicles: Spherical, hollow structures with a bilayer membrane-like organization, where the hydrophobic phenylalanine side chains are sequestered from the aqueous environment.

Nanoparticles: Solid, spherical aggregates of the peptide.

While specific studies on this compound are limited, the presence of the phenylalanine residue suggests a high propensity for the formation of fibrillar and tubular structures, similar to those observed for other phenylalanine-containing peptides mdpi.comnih.gov.

| Nanostructure | Typical Morphology | Primary Driving Forces | Potential Formation Mechanism for this compound |

|---|---|---|---|

| Nanofibers | Long, thin filaments | Hydrogen bonding (β-sheets), Hydrophobic interactions | Hierarchical assembly of β-sheet tapes stabilized by π-stacking of phenylalanine residues. |

| Nanotubes | Hollow cylinders | π-stacking, Hydrophobic interactions | Curling of peptide sheets or stacking of cyclic peptide intermediates. |

| Hydrogels | 3D porous network | Entanglement of nanofibers | Extensive formation and cross-linking of nanofibers at higher concentrations. |

| Vesicles | Spherical bilayers | Hydrophobic interactions | Amphiphilic nature of the peptide leading to the formation of a membrane-like structure. |

Influence of this compound Sequence, Chirality, and Concentration on Self-Assembly Pathways and Morphology

The self-assembly of this compound is exquisitely sensitive to its molecular structure and the conditions of assembly.

Sequence: The specific order of amino acids is critical. Placing the bulky, hydrophobic phenylalanine between the smaller alanine and flexible glycine residues influences the conformational freedom of the peptide backbone and the accessibility of the side chains for interaction. A different sequence, such as H-Phe-Ala-Gly-OH, would likely lead to different preferred conformations and, consequently, different supramolecular structures.

Chirality: Chirality plays a profound role in determining the morphology of self-assembled peptide structures rsc.orgresearchgate.netacs.orgnih.govnih.gov. The use of L-amino acids (the naturally occurring form) will lead to supramolecular structures with a specific handedness (e.g., left-handed helical twisting of nanofibers). If D-amino acids were used to synthesize D-Ala-D-Phe-D-Gly-OH, the resulting structures would be mirror images. A mixture of L- and D-peptides (a racemic mixture) can lead to more complex and sometimes more stable structures, or it can inhibit self-assembly altogether nih.gov.

Concentration: The concentration of the peptide in solution is a key parameter. Below a certain critical aggregation concentration (CAC), the peptide exists primarily as monomers. Above the CAC, self-assembly into nanostructures begins. For hydrogel formation, a higher critical gelation concentration (CGC) is required, at which point the nanofibers form a percolated network. Increasing the concentration generally leads to denser and more complex structures.

Co-assembly and Hybridization with Other Biomolecules and Synthetic Materials

The self-assembling properties of this compound can be harnessed to create more complex, functional materials through co-assembly with other molecules.

Co-assembly with other peptides: this compound can be co-assembled with other peptides to form hybrid nanostructures with tailored properties. For example, co-assembly with a charged peptide could introduce electrostatic interactions that modify the morphology and stability of the resulting material.

Hybridization with synthetic polymers: The peptide can be conjugated to synthetic polymers to create peptide-polymer hybrids. These materials combine the biocompatibility and specific recognition properties of the peptide with the mechanical strength and processability of the polymer nih.govnih.gov. For instance, a hydrophilic polymer block could be attached to this compound to create an amphiphilic block copolymer that self-assembles into well-defined micelles or vesicles.

Interaction with other biomolecules: The self-assembled nanostructures of this compound can serve as scaffolds for the organization of other biomolecules, such as proteins or nucleic acids. The surface of the nanostructures can be functionalized to specifically bind to these molecules.

| Co-assembling Partner | Resulting Hybrid Material | Potential Properties and Applications |

|---|---|---|

| Charged Peptides | Hybrid Peptide Nanostructures | Enhanced stability, altered morphology, potential for pH-responsive materials. |

| Synthetic Polymers (e.g., PEG) | Peptide-Polymer Conjugates | Improved solubility, biocompatibility, and mechanical properties; drug delivery vehicles. |

| Bioactive Peptides (e.g., RGD) | Functionalized Nanoscaffolds | Materials for tissue engineering that can promote cell adhesion and growth. |

Advanced Characterization Techniques for Self-Assembled this compound Structures

A variety of advanced analytical techniques are employed to characterize the morphology and molecular organization of self-assembled peptide nanostructures.

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for directly visualizing the morphology of the nanostructures, providing information on their shape, size, and dispersity researchgate.netresearchgate.netnih.gov. Cryo-TEM can be used to observe the structures in a near-native, hydrated state.

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the surface topography of the self-assembled structures researchgate.netnih.govresearchgate.net. It can be performed in both air and liquid, allowing for the study of the assembly process in real-time.

Small-Angle Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to obtain structural information on the nanoscale, such as the size, shape, and internal organization of the assemblies in solution. SANS is particularly useful for studying hydrogels due to its ability to contrast-match the solvent.

Spectroscopic Techniques:

Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure of the peptide within the assembly (e.g., β-sheet, α-helix, random coil).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the hydrogen bonding and secondary structure of the peptide.

Fluorescence Spectroscopy: Often using dyes like Thioflavin T, fluorescence can indicate the presence of amyloid-like β-sheet structures.

Rheology: Rheological measurements are used to characterize the mechanical properties of hydrogels, such as their stiffness and viscoelasticity.

Biochemical Degradation Pathways and Metabolic Stability of H Ala Phe Gly Oh

Enzyme-Mediated Proteolysis and Identification of Specific Cleavage Sites

The degradation of H-Ala-Phe-Gly-OH is primarily mediated by proteolytic enzymes that cleave its peptide bonds. The structure of this linear tripeptide, with unprotected N- and C-termini, makes it particularly vulnerable to attack by several classes of peptidases.

Exopeptidases : These enzymes cleave peptide bonds from the ends of a peptide chain. creative-peptides.com

Aminopeptidases : These enzymes hydrolyze the peptide bond at the N-terminus. In the case of this compound, an aminopeptidase would cleave the bond between Alanine (B10760859) (Ala) and Phenylalanine (Phe), releasing a free Alanine residue.

Carboxypeptidases : These enzymes act on the C-terminal end of the peptide. They would cleave the bond between Phenylalanine (Phe) and Glycine (B1666218) (Gly), releasing a free Glycine residue.

Endopeptidases : These enzymes cleave peptide bonds within the peptide chain. nih.gov The susceptibility to endopeptidases is determined by the specific amino acid sequence.

Chymotrypsin-like proteases : These enzymes preferentially cleave peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine, Tryptophan, and Tyrosine. nih.gov Therefore, this compound is a potential substrate for chymotrypsin, which would cleave the bond between Phenylalanine and Glycine.

The primary cleavage sites for this compound by common proteases are summarized in the table below.

| Enzyme Class | Specific Enzyme (Example) | Primary Cleavage Site | Products |

| Aminopeptidase | Leucine aminopeptidase | Between Ala and Phe | H-Ala-OH + H-Phe-Gly-OH |

| Carboxypeptidase | Carboxypeptidase A | Between Phe and Gly | H-Ala-Phe-OH + H-Gly-OH |

| Endopeptidase | Chymotrypsin | Between Phe and Gly | H-Ala-Phe-OH + H-Gly-OH |

This table presents potential cleavage sites based on known enzyme specificities.

In Vitro and In Silico Studies of Degradation Kinetics and Half-Life

The metabolic stability of a peptide is quantified by its degradation kinetics and biological half-life. These parameters can be evaluated through both experimental (in vitro) and computational (in silico) methods.

In Vitro Studies: In vitro stability assays typically involve incubating the peptide in biological fluids, such as human plasma or serum, or in the presence of specific enzymes, and monitoring its concentration over time. mdpi.com Linear peptides, especially short ones, often exhibit rapid degradation in these assays. researchgate.net For this compound, a significant decrease in concentration would be expected within a short timeframe due to the action of the various proteases present in serum.

Hypothetical In Vitro Degradation Data for this compound in Human Serum

| Incubation Time (minutes) | Remaining Peptide (%) | Calculated Half-life (t½) |

|---|---|---|

| 0 | 100 | ~ 15-20 min |

| 5 | 80 | |

| 10 | 65 | |

| 20 | 45 | |

| 30 | 25 | |

| 60 | 5 |

In Silico Studies: Computational models offer a predictive approach to estimate peptide half-life without the need for laboratory experiments. researchgate.net These in silico tools use machine learning algorithms and various features of the peptide, such as amino acid composition, dipeptide composition, and other chemical descriptors, to predict its stability. plos.orgnih.gov Web servers like PlifePred have been developed using large datasets of peptides with experimentally determined half-lives to build these predictive models. researchgate.netnih.gov While no specific predicted half-life for this compound is published, these models would analyze its sequence (Ala-Phe-Gly) and terminal groups to estimate its susceptibility to degradation and forecast a relatively short half-life in mammalian blood, consistent with in vitro expectations. plos.orgnih.gov

Strategies for Enhancing Metabolic Stability (e.g., N-methylation, cyclization, D-amino acid incorporation)

Given the inherent instability of linear peptides, several chemical modification strategies have been developed to enhance their resistance to proteolytic degradation. researchgate.netbenthamdirect.com

N-methylation : This strategy involves adding a methyl group to the nitrogen atom of a peptide bond. nih.gov N-methylation creates steric hindrance that prevents proteases from effectively binding to and cleaving the peptide backbone. nih.govresearchgate.net This modification can significantly improve metabolic stability and bioavailability. nih.govcipsm.de For this compound, N-methylation could be applied to one or more of the peptide bonds to protect them from enzymatic attack.

Cyclization : Converting a linear peptide into a cyclic one is a highly effective method for improving stability. creative-peptides.comnih.gov Cyclization can be achieved by forming an amide bond between the N- and C-termini (head-to-tail) or through side-chain linkages. mdpi.com This modification prevents degradation by exopeptidases, which require a free terminus to act. mdpi.com Furthermore, the resulting conformational rigidity can make the peptide a poor substrate for endopeptidases. mdpi.comnih.gov

D-amino Acid Incorporation : Proteases in mammals are highly stereospecific and primarily recognize substrates composed of L-amino acids. creative-peptides.com By strategically replacing one or more of the L-amino acids in this compound with their D-enantiomers, the peptide becomes resistant to enzymatic cleavage at that site. creative-peptides.comnih.gov This approach can dramatically increase the peptide's half-life while potentially maintaining its biological activity. pnas.org However, the introduction of D-amino acids can be challenging for ribosomal synthesis and may alter the peptide's conformation. oup.com

Summary of Stability Enhancement Strategies for this compound

| Strategy | Mechanism of Action | Potential Benefit |

|---|---|---|

| N-methylation | Adds steric bulk to the peptide backbone, hindering protease access. nih.govresearchgate.net | Improved resistance to both endo- and exopeptidases; enhanced membrane permeability. nih.gov |

| Cyclization | Eliminates free N- and C-termini, preventing exopeptidase action; constrains conformation. mdpi.com | Greatly increased stability against proteolysis; may improve receptor binding affinity. nih.gov |

| D-amino Acid Incorporation | Proteases are stereospecific for L-amino acids and do not recognize D-amino acids. creative-peptides.comnih.gov | Significantly prolonged half-life due to resistance to enzymatic cleavage. pnas.org |

Identification and Characterization of Metabolic Products and Catabolic Pathways

The catabolism of this compound begins with its breakdown into smaller components by the proteolytic enzymes discussed previously. wikipedia.org This initial degradation yields smaller peptides (dipeptides) and its constituent amino acids: Alanine, Phenylalanine, and Glycine. nih.gov

Primary Metabolic Products:

H-Ala-OH (Alanine)

H-Phe-OH (Phenylalanine)

H-Gly-OH (Glycine)

H-Ala-Phe-OH (Alanyl-phenylalanine)

H-Phe-Gly-OH (Phenylalanyl-glycine)

Once liberated, these individual amino acids enter the body's general amino acid pool and are subsequently directed into their own specific catabolic pathways. libretexts.org

Catabolic Pathways of Constituent Amino Acids:

Alanine (Glucogenic) : The amino group is removed via transamination, typically converting α-ketoglutarate to glutamate. The remaining carbon skeleton, pyruvate, can then be used for glucose synthesis (gluconeogenesis) or converted to acetyl-CoA to enter the citric acid cycle for energy production. libretexts.org

Phenylalanine (Glucogenic and Ketogenic) : Phenylalanine is first hydroxylated to form Tyrosine, a reaction catalyzed by phenylalanine hydroxylase. nih.gov Its subsequent degradation produces both fumarate (an intermediate of the citric acid cycle, hence glucogenic) and acetoacetate (a ketone body, hence ketogenic). libretexts.org In cases of lipid peroxidation, phenylalanine can also degrade into metabolites like phenylacetic acid and benzaldehyde. nih.gov

Glycine (Glucogenic) : Glycine can be catabolized through several pathways. The primary route in mammals is the glycine cleavage system, which breaks it down into carbon dioxide, ammonia, and a one-carbon unit that enters folate metabolism. It can also be converted to serine or pyruvate. khanacademy.org

Peptidomimetic Design Strategies Informed by H Ala Phe Gly Oh Structure

Rational Design Principles for Mimicking H-Ala-Phe-Gly-OH Bioactivity

Rational design principles in peptidomimetic development involve a systematic, knowledge-based approach to create molecules that replicate the biological activity of a parent peptide. For this compound, this entails understanding its specific biological interactions and then designing analogs that can engage with the same targets, often with improved affinity or selectivity mdpi.comresearchgate.net. This process typically begins with identifying the key pharmacophoric elements of this compound – the specific amino acid residues and their spatial arrangement – that are critical for its bioactivity. Structure-based drug design, which utilizes three-dimensional structural information of the target and the peptide, is instrumental in this phase slideshare.net. By mapping the interaction points, researchers can then rationally substitute or modify residues to enhance binding or alter the molecule's pharmacokinetic profile, aiming to mimic the desired bioactivity mdpi.com. For instance, if this compound is known to interact with a specific receptor through its phenylalanine residue, rational design might focus on optimizing this aromatic interaction or exploring bioisosteric replacements for phenylalanine to improve binding or metabolic stability researchgate.net. The goal is to translate the peptide's biological function into a small molecule or modified peptide that retains or enhances therapeutic efficacy.

Incorporation of Non-Natural Amino Acids and Heterocyclic Building Blocks for Enhanced Properties

A cornerstone of peptidomimetic design is the incorporation of non-natural amino acids and heterocyclic building blocks to improve stability, potency, and other pharmacokinetic properties compared to natural peptides google.comgoogle.com. For this compound, this strategy involves replacing one or more of its constituent amino acids (Alanine, Phenylalanine, Glycine) with unnatural counterparts or integrating heterocyclic scaffolds into the peptide backbone or side chains. Non-natural amino acids can confer resistance to enzymatic degradation by proteases, a common limitation of natural peptides researchgate.netnih.gov. For example, substituting a natural amino acid with its D-isomer or incorporating N-methylated amino acids can alter the peptide's susceptibility to proteolysis researchgate.net. Heterocyclic building blocks can be used to create novel scaffolds that constrain the peptide's conformation or introduce new functional groups that enhance target binding or modulate physicochemical properties researchgate.netnih.gov. These modifications can lead to peptidomimetics with improved cell permeability, oral bioavailability, and longer biological half-lives, thereby enhancing their therapeutic potential google.comnih.gov.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to optimizing peptidomimetics derived from a lead structure like this compound researchgate.net. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on biological activity. For this compound analogs, SAR studies would typically involve synthesizing a series of compounds where specific residues are altered, replaced, or modified, and then assessing their potency, selectivity, and other relevant biological parameters researchgate.net. For instance, replacing the phenylalanine residue with other aromatic amino acids or non-natural analogs, or modifying the alanine (B10760859) or glycine (B1666218) residues, can reveal critical structural requirements for activity researchgate.net. Data from these studies are often compiled into tables, allowing for a clear visualization of how specific structural features correlate with biological outcomes researchgate.net. This iterative process of synthesis, testing, and analysis is essential for identifying lead compounds with optimized therapeutic profiles.

Advanced Research Applications and Methodological Advancements Involving H Ala Phe Gly Oh

Development of H-Ala-Phe-Gly-OH as a Model Peptide System for Biofunctionalization of Material Surfaces

Peptides, owing to their specific recognition capabilities and biocompatibility, are increasingly employed for the biofunctionalization of material surfaces. While direct research focusing exclusively on this compound for this purpose is not extensively documented, the principles of peptide surface modification are well-established. Peptides containing aromatic residues like phenylalanine, coupled with other amino acids such as alanine (B10760859) and glycine (B1666218), can be designed to impart specific functionalities to surfaces. These functionalities can range from promoting cell adhesion and proliferation to controlling protein adsorption or enabling targeted molecular interactions. The Ala-Phe-Gly sequence, with its combination of a small, flexible amino acid (Gly), a chiral aliphatic amino acid (Ala), and an aromatic amino acid (Phe), provides a versatile motif for such modifications. Research on related peptides, such as those with aldehyde-terminated C-termini for reaction with amine-functionalized surfaces, demonstrates the potential for covalent immobilization of peptide sequences to create bioactive interfaces mdpi.com. The hydrophobic nature of phenylalanine can also influence the peptide's interaction with and orientation on various surfaces, a key consideration in designing functional biomaterials.

Application in Advanced Biomaterial Development and Nanotechnology

The self-assembly properties of short peptides, including tripeptides, have opened avenues in advanced biomaterial development and nanotechnology. Peptides with hydrophobic residues, such as phenylalanine, are known to self-assemble into ordered nanostructures like nanotubes, nanofibers, and hydrogels through non-covalent interactions such as hydrogen bonding and π-π stacking frontiersin.orgrsc.orgbachem.comnih.govbeilstein-journals.org. While this compound specifically is not a primary focus in the literature for hydrogel formation, peptides with similar structural features, like those containing phenylalanine and glycine, have demonstrated this capability frontiersin.orgrsc.org. These self-assembled peptide nanostructures can serve as scaffolds for tissue engineering, providing a three-dimensional matrix that mimics the extracellular matrix frontiersin.orgrsc.orgmdpi.com. Furthermore, their ability to encapsulate molecules makes them promising candidates for drug and gene delivery systems, acting as carriers for molecular encapsulation frontiersin.orgbeilstein-journals.orgmdpi.com. The inherent biocompatibility and biodegradability of peptides make them attractive alternatives to synthetic polymers in these applications.

Table 1: Examples of Peptide Self-Assembly in Biomaterial Development

| Peptide Sequence Example | Nanostructure Type(s) | Key Amino Acid(s) | Primary Application Area | Reference(s) |

| H-Lys-Phe-Gly-OH | Nanospheres, Nanotubes | Phe, Gly | Nanostructure morphology control | frontiersin.org |

| H-Phe-Phe-OH | Tubes, Spheres, Hydrogels | Phe | Nanomaterials, Hydrogels | rsc.orgbachem.combeilstein-journals.org |

| Fmoc-Phe-Gly-OH | Fibrous Hydrogel | Phe, Gly | Hydrogels | rsc.org |

| Fmoc-Phe-OH | Hydrogels, Nanoparticles | Phe | Antibacterial hydrogels, Drug delivery | beilstein-journals.org |

Methodological Improvements in Peptide Analytical Chemistry

Peptides like this compound can serve as valuable model systems for developing and refining analytical methodologies in peptide chemistry. Studies focusing on enhancing the sensitivity and resolution of analytical techniques, such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), often utilize small, well-characterized peptides. For instance, derivatization strategies that introduce charged or hydrophobic tags can significantly improve the ionization efficiency and detectability of peptides in MS, particularly for those with limited ionization capabilities google.comgoogle.com. Peptides containing aromatic residues like phenylalanine are often employed in these studies due to their distinct mass-to-charge ratios and fragmentation patterns. Furthermore, the presence of chiral centers in amino acids like alanine and phenylalanine makes peptides suitable for developing and validating chiral separation techniques. Methods for enantioseparation are crucial for ensuring the purity and correct stereochemistry of peptides, which is vital for their biological activity sigmaaldrich.commdpi.comrsc.org. Case studies involving peptides with sequences similar to this compound contribute to advancements in trace analysis and chiral detection by providing benchmark compounds for method validation.

Utilization in Research for Diagnostic Assay Development

Peptides are increasingly utilized as recognition elements or capture agents in the development of diagnostic assays, particularly in research settings that exclude direct clinical human application. These assays might target specific biomolecules, environmental contaminants, or cellular components. The specific binding affinity and selectivity of peptides can be harnessed to create highly sensitive and specific detection systems. For example, peptides can be designed to bind to target molecules, facilitating their detection through various methods, including ELISA-like formats or biosensors chemimpex.comcaltech.edu. The Ala-Phe-Gly sequence, with its distinct chemical properties, could be engineered as a component in such assays. Research into peptide-based capture agents, often employing techniques like phage display or iterative in situ click chemistry (IISCC), aims to develop robust tools for molecular detection and quantification in diverse research fields chemimpex.comcaltech.edu. While direct examples of this compound in diagnostic assays are not widely published, similar short peptides are employed as building blocks for creating custom affinity reagents.

Compound List:

this compound

Future Directions in H Ala Phe Gly Oh Research

Exploration of Novel Bioactivities and Associated Molecular Mechanisms

Future research is poised to uncover novel biological activities of H-Ala-Phe-Gly-OH and elucidate the underlying molecular mechanisms. While it is already utilized in studies of protein folding and enzyme activity, its full therapeutic potential remains largely untapped. chemimpex.com Investigations into its role in metabolic disorders and cancer are ongoing, with its biocompatibility making it an attractive candidate for further development. chemimpex.com

A significant area of future investigation will be its potential as an enzyme inhibitor. Tripeptides are known to exhibit a range of inhibitory activities, and a thorough analysis of all 8,000 possible tripeptides has shown that those containing aromatic amino acids, like Phenylalanine, at the C- or N-terminus often have high Angiotensin-Converting Enzyme (ACE) inhibitory activity. nih.govresearchgate.net Systematic screening of this compound against a panel of enzymes, such as proteases and kinases, could reveal specific inhibitory functions. Understanding the structure-activity relationship will be crucial; for instance, the presence of Phenylalanine is often linked to antimicrobial activity in peptides. nih.gov

Furthermore, the anti-inflammatory and immunomodulatory properties of this compound warrant exploration. Peptides with similar compositions have demonstrated the ability to modulate immune responses. For example, the tripeptide Eisenin (pGlu-Gln-Ala-OH) exhibits immunological activity. wikipedia.org Future studies could involve assessing the effect of this compound on cytokine production, immune cell proliferation, and signaling pathways in various inflammatory models.

Integration with Emerging Bio-Computational Methodologies and Artificial Intelligence for Predictive Modeling

The integration of bio-computational methods and artificial intelligence (AI) offers powerful tools to accelerate research on this compound. These approaches can provide insights into the peptide's conformational dynamics, interactions with biological targets, and potential bioactivities, thereby guiding experimental efforts.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of this compound in different environments, such as in aqueous solution or near a cell membrane. nih.gov Such simulations can reveal preferred conformations and the dynamics of intermolecular interactions, which are crucial for its biological function and self-assembly properties. nih.govresearchgate.net For instance, studies on the Ala-Phe-Ala tripeptide have shown it preferentially forms an inverse gamma-turn in water, a finding with implications for protein folding and drug design. scispace.comnih.gov

Quantum Chemical Calculations: High-level quantum chemical calculations can provide accurate information on the relative energetics of different peptide conformations and the nature of intramolecular interactions. researchgate.netacs.org These methods can be used to benchmark and refine the empirical force fields used in MD simulations, leading to more accurate predictions of peptide behavior. acs.org Quantum chemical studies can also elucidate the electronic properties of this compound, which can be important for understanding its reactivity and interactions with other molecules. nih.govnih.gov

Predictive Modeling and AI: AI and machine learning algorithms can be trained on existing data for peptides with known properties to predict the potential bioactivities of this compound. By analyzing its sequence and physicochemical properties, these models could suggest potential therapeutic applications, such as antimicrobial or anticancer activities. This in silico screening can significantly narrow down the experimental work required to identify new functions.

Below is an interactive data table summarizing the computational methodologies and their potential applications in this compound research.

| Computational Methodology | Application in this compound Research | Potential Insights |

| Molecular Dynamics (MD) Simulations | Studying conformational changes in various solvents. | Identification of stable conformations and folding pathways. |

| Quantum Chemical Calculations | Determining the energetics of different conformations. | Understanding the influence of electronic structure on reactivity. |

| Predictive Modeling (AI/Machine Learning) | Screening for potential biological activities. | Hypothesis generation for new therapeutic applications. |

Expansion of this compound Self-Assembly Applications in Advanced Materials Science

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with significant potential in materials science and biomedicine. The presence of both a hydrophobic residue (Phenylalanine) and smaller, more flexible residues (Alanine and Glycine) in this compound makes it a candidate for forming various self-assembled architectures, such as hydrogels, nanofibers, and nanotubes. nih.govnih.gov

Stimuli-Responsive Hydrogels: A key future direction is the development of "smart" hydrogels from this compound that respond to specific environmental stimuli, such as pH, temperature, or the presence of certain enzymes. wikipedia.orgmdpi.comrsc.orgnih.gov These responsive materials could be designed for controlled drug delivery, where the encapsulated therapeutic is released in response to a specific trigger at the target site. nih.govrsc.org For example, a pH-responsive hydrogel could release its payload in the acidic microenvironment of a tumor. mdpi.com

Scaffolds for Tissue Engineering: Self-assembling peptide hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.govmdpi.com Future research could focus on functionalizing this compound-based hydrogels with bioactive motifs to promote cell adhesion, proliferation, and differentiation for applications in bone, cartilage, and neural tissue engineering. nih.govacs.org

Nanostructures for Targeted Drug Delivery: The self-assembly of this compound into nanostructures like micelles or vesicles could be exploited for the targeted delivery of therapeutic agents. nih.govmdpi.com These nanocarriers can encapsulate drugs, protect them from degradation, and potentially be decorated with targeting ligands to enhance their accumulation at specific sites in the body, thereby increasing therapeutic efficacy and reducing side effects. mdpi.com

The following table details potential applications of self-assembled this compound materials.

| Application Area | Specific Use | Potential Advantage |

| Drug Delivery | Controlled release of therapeutics from stimuli-responsive hydrogels. | Targeted and on-demand drug release. |

| Tissue Engineering | 3D scaffolds for cell culture and tissue regeneration. | Biocompatible and biodegradable support for tissue growth. |

| Diagnostics | Encapsulation and delivery of imaging agents. | Enhanced contrast and targeted imaging. |

Development of More Stable and Tunable Analogs for Specific Research Objectives

To overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and short in vivo half-life, the development of more stable and tunable analogs of this compound is a critical area for future research. nih.gov

Improving Proteolytic Stability: Several strategies can be employed to enhance the stability of this compound.

D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases. nih.gov

N- and C-Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can protect the peptide from exopeptidases. illinois.edu

Cyclization: Cyclizing the peptide can restrict its conformation, making it less susceptible to enzymatic cleavage and potentially increasing its receptor binding affinity.

Tuning Bioactivity and Specificity: The development of analogs can also be aimed at enhancing the desired biological activity and specificity of this compound.

Amino Acid Substitution: Systematically replacing each amino acid with other natural or unnatural amino acids can help to identify key residues for activity and to optimize interactions with biological targets. For example, introducing charged or hydrophobic residues could modulate the peptide's interaction with cell membranes or receptor binding pockets.

Incorporation of Non-natural Amino Acids: The inclusion of non-natural amino acids can introduce novel functionalities and conformational constraints, leading to analogs with unique properties.

The table below outlines strategies for developing this compound analogs.

| Modification Strategy | Objective | Example |

| D-Amino Acid Substitution | Increase proteolytic stability. | H-D-Ala-Phe-Gly-OH |

| N-Terminal Acetylation | Protect from exopeptidases. | Ac-Ala-Phe-Gly-OH |

| C-Terminal Amidation | Protect from exopeptidases. | H-Ala-Phe-Gly-NH2 |

| Cyclization | Enhance stability and conformational rigidity. | cyclo(Ala-Phe-Gly) |

| Amino Acid Scanning | Optimize bioactivity and specificity. | H-Ala-Tyr-Gly-OH |

By systematically exploring these future research directions, the scientific community can unlock the full potential of the this compound tripeptide, leading to the development of novel therapeutics, advanced biomaterials, and a deeper understanding of peptide structure and function.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-Ala-Phe-Gly-OH, and how can purity be optimized during solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- SPPS is the gold standard for synthesizing tripeptides like this compound. Use Fmoc/t-Bu chemistry with resins such as Wang or Rink amide for C-terminal amidation. Coupling reagents like HBTU/HOBt in DMF ensure efficient amino acid activation .

- Optimize purity via iterative HPLC purification (C18 columns, gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) and validate via mass spectrometry (ESI-MS) .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer :

- NMR : Confirm sequence and stereochemistry via - and -NMR. For example, aromatic protons of Phe appear at 7.2–7.4 ppm, while glycine’s α-protons resonate at ~3.8 ppm .

- HPLC-MS : Use reverse-phase chromatography with UV detection (214 nm for peptide bonds). Discrepancies (e.g., unexpected peaks) may indicate incomplete deprotection or oxidation; re-purify under inert (N) conditions .

Q. How should researchers handle stability issues of this compound in aqueous buffers during enzymatic assays?

- Methodological Answer :

- Store lyophilized peptide at -20°C in desiccated conditions. For aqueous use, prepare fresh solutions in PBS (pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles .

Advanced Research Questions